2-[(4-chlorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one
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Overview
Description
2-[(4-chlorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiprotozoal properties
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one typically involves a multi-step process. One common method includes the use of ultrasound synthesis under neat conditions followed by Cadogan’s cyclization . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the indazole scaffold. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction environments and purification techniques.
Chemical Reactions Analysis
2-[(4-chlorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
2-[(4-chlorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound exhibits antimicrobial and antiprotozoal activities, making it a candidate for studying infectious diseases
Medicine: Its anti-inflammatory properties are being explored for developing new anti-inflammatory drugs.
Industry: The compound’s unique chemical structure makes it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The compound’s structure allows it to bind to the active site of COX-2, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
2-[(4-chlorophenyl)methyl]-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one can be compared with other indazole derivatives, such as:
2-phenyl-2H-indazole: Known for its antiprotozoal activity.
3-amino-1H-indazole-1-carboxamides: Exhibits antiproliferative activity against neoplastic cell lines.
4-chlorobenzyl-1H-indole: Shows selective binding to COX-2 with anti-inflammatory properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C17H16ClN3O |
---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one |
InChI |
InChI=1S/C17H16ClN3O/c18-13-7-5-12(6-8-13)11-20-9-10-21-16(17(20)22)14-3-1-2-4-15(14)19-21/h5-10H,1-4,11H2 |
InChI Key |
KUVLLOHIZJVDLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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